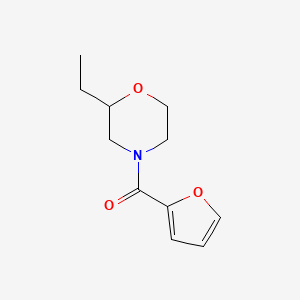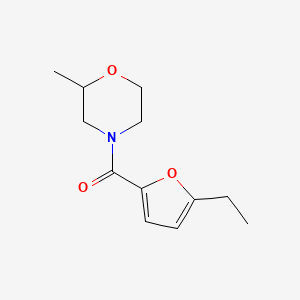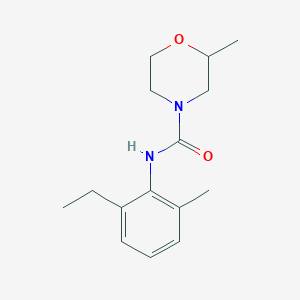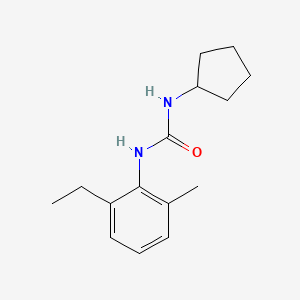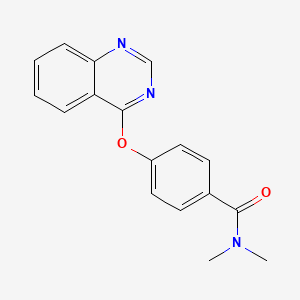![molecular formula C15H25N3O2 B7511937 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. It is a potent and specific inhibitor of the A2B receptor, which is involved in the regulation of inflammation and immune response. MRS 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
Mécanisme D'action
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 selectively inhibits the adenosine A2B receptor, which is involved in the regulation of inflammation and immune response. The A2B receptor is expressed in various cells, including immune cells, endothelial cells, and smooth muscle cells. Activation of the A2B receptor promotes the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 blocks the activation of the A2B receptor, thereby reducing inflammation and improving immune response.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to have various biochemical and physiological effects, including reducing airway inflammation and improving lung function in asthma and COPD, inhibiting tumor growth and metastasis in cancer, and reducing inflammation in inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 in lab experiments include its potency and specificity for the A2B receptor, which allows for selective inhibition of the receptor without affecting other adenosine receptors. The limitations of using 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 in lab experiments include its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
For research on 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 include exploring its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 on inflammation and immune response. Finally, the development of more potent and selective A2B receptor antagonists may provide new therapeutic options for the treatment of various diseases.
Méthodes De Synthèse
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the preparation of 2,4-dioxo-6-(2-methylcyclohexylamino)pyrimidine, which is then reacted with methyl iodide to form 1,3-dimethyl-6-(2-methylcyclohexylamino)pyrimidin-2-one. This intermediate is then reacted with 1,1'-carbonyldiimidazole and tert-butylamine to form 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754.
Applications De Recherche Scientifique
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, COPD, and cancer. In asthma and COPD, 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to reduce airway inflammation and improve lung function. In cancer, 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
1,3-dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11-7-5-6-8-13(11)16(2)10-12-9-14(19)18(4)15(20)17(12)3/h9,11,13H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYXRNWVGQQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)CC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

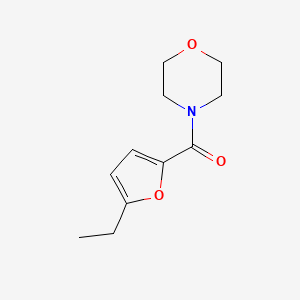
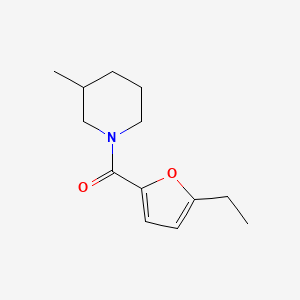
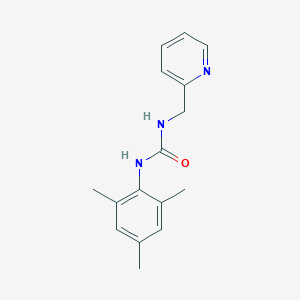
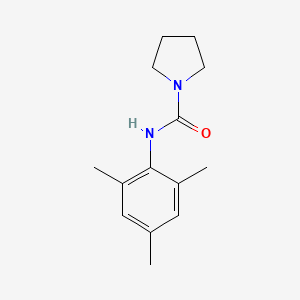
![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
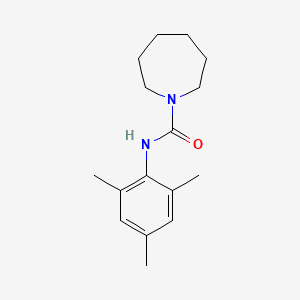
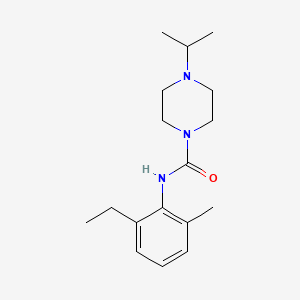
![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)
